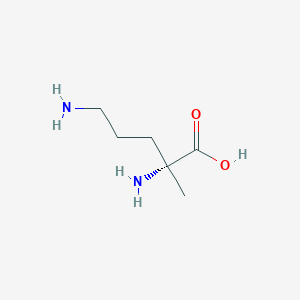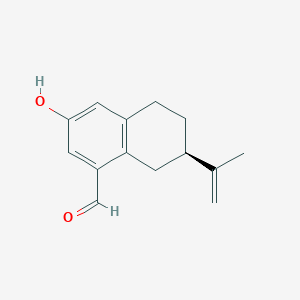![molecular formula C25H15ClN6Na2O7S2 B13803326 Disodium 5-[(4-chloro-6-phenyl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulfonate CAS No. 85650-44-8](/img/structure/B13803326.png)
Disodium 5-[(4-chloro-6-phenyl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 5-[(4-chloro-6-phenyl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulfonate is a complex organic compound known for its vibrant color and extensive use in various industrial applications. This compound is a type of azo dye, which is characterized by the presence of the azo group (-N=N-) linking two aromatic rings. The compound’s structure includes a triazine ring, which is a six-membered ring containing three nitrogen atoms, and a naphthalene ring, which is a fused pair of benzene rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 5-[(4-chloro-6-phenyl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulfonate typically involves multiple steps:
Diazotization: Aniline is diazotized using sodium nitrite and hydrochloric acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a naphthol derivative to form the azo compound.
Triazine Ring Formation: Cyanuric chloride is reacted with aniline to form the triazine ring.
Final Coupling: The triazine derivative is then coupled with the azo compound to form the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar steps but optimized for efficiency and yield. The reactions are typically carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring where chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The azo group can be reduced to form amines, and the compound can also undergo oxidation reactions under certain conditions.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the breakdown of the azo and triazine rings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols can be used under mild conditions.
Reduction: Reducing agents such as sodium dithionite are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide can be employed.
Hydrolysis: Acidic or basic solutions are used to induce hydrolysis.
Major Products
Substitution: Substituted triazine derivatives.
Reduction: Corresponding amines.
Oxidation: Oxidized azo compounds.
Hydrolysis: Breakdown products of the azo and triazine rings.
Wissenschaftliche Forschungsanwendungen
Disodium 5-[(4-chloro-6-phenyl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulfonate has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and visualize products.
Biology: Employed in staining techniques for microscopy to highlight specific structures in biological tissues.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of inks and paints.
Wirkmechanismus
The compound exerts its effects primarily through its ability to form strong interactions with various substrates. The azo group can participate in electron transfer reactions, while the triazine ring can form stable complexes with nucleophiles. These interactions can affect the molecular pathways and targets involved, leading to the compound’s diverse applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Disodium 4-amino-3-[(4-chloro-6-phenyl-1,3,5-triazin-2-yl)amino]-5-hydroxy-2,7-naphthalenedisulfonate
- Disodium 4-hydroxy-3-[(4-chloro-6-phenyl-1,3,5-triazin-2-yl)amino]-5-(phenylazo)naphthalene-2,7-disulfonate
Uniqueness
Disodium 5-[(4-chloro-6-phenyl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulfonate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of both the azo and triazine groups allows for versatile reactivity and a wide range of applications, making it a valuable compound in various fields.
Eigenschaften
CAS-Nummer |
85650-44-8 |
|---|---|
Molekularformel |
C25H15ClN6Na2O7S2 |
Molekulargewicht |
657.0 g/mol |
IUPAC-Name |
disodium;5-[(4-chloro-6-phenyl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C25H17ClN6O7S2.2Na/c26-24-28-23(14-7-3-1-4-8-14)29-25(30-24)27-18-13-17(40(34,35)36)11-15-12-19(41(37,38)39)21(22(33)20(15)18)32-31-16-9-5-2-6-10-16;;/h1-13,33H,(H,34,35,36)(H,37,38,39)(H,27,28,29,30);;/q;2*+1/p-2 |
InChI-Schlüssel |
DULVJPMYVDGDJD-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4O)N=NC5=CC=CC=C5)S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


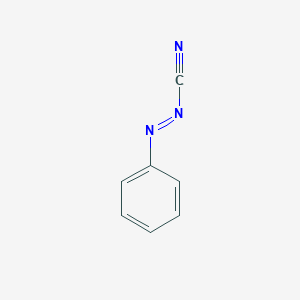
![1,3-Dioxolane-2-carboxylicacid,2,4,5-trimethyl-,[4S-(2alpha,4alpha,5beta)]-(9CI)](/img/structure/B13803264.png)
![9-Ethyl-9-borabicyclo[3.3.1]nonane](/img/structure/B13803268.png)
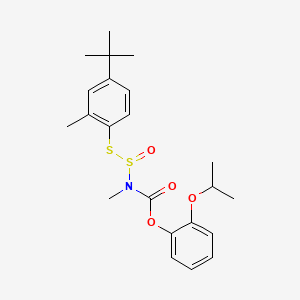
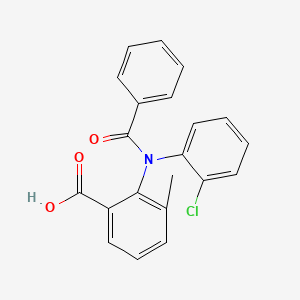

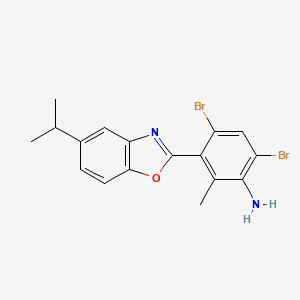
![3-Ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole](/img/structure/B13803286.png)



